molecular formula C12H10N4 B6574497 6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile CAS No. 1036542-35-4

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile

Cat. No.: B6574497
CAS No.: 1036542-35-4
M. Wt: 210.23 g/mol
InChI Key: OYRZFZNRLFDBAN-UHFFFAOYSA-N
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Description

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to another pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Amination: The amino group can be introduced through reductive amination, where the pyridine ring is reacted with an amine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the carbonitrile group to an amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biological activities.

    Quinolinyl-pyrazoles: These compounds also feature a pyridine ring and have shown potential in medicinal chemistry.

Uniqueness

6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-11-1-2-12(16-9-11)15-8-10-3-5-14-6-4-10/h1-6,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZFZNRLFDBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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